(3-((4,6-Dimetilpirimidin-2-il)oxi)pirrolidin-1-il)(4-metilpiperazin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

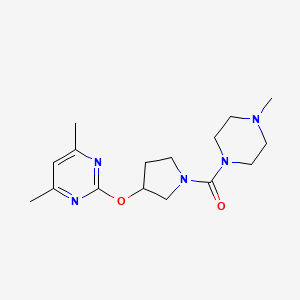

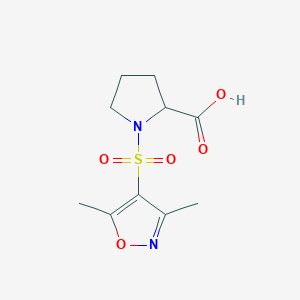

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.

BenchChem offers high-quality (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

La síntesis de derivados de pirimidina es crucial en la química medicinal. El compuesto 3, sintetizado a partir del clorhidrato de éster etílico de (S)-N-α-benzoil-l-arginina y acetilacetona, entra en esta categoría. Las pirimidinas desempeñan papeles esenciales en los procesos biológicos, incluida la estructura del ADN y el ARN. Además, los análogos de pirimidina exhiben diversas actividades biológicas, como efectos antibacterianos, antifúngicos, antiparasitarios, antiinflamatorios y anticancerígenos .

Oftalmología

Los compuestos relacionados han mostrado ser prometedores en la protección de las células epiteliales del cristalino humano y del epitelio pigmentario de la retina contra el daño inducido por el estrés oxidativo. Estas propiedades los convierten en candidatos potenciales para tratamientos preventivos de enfermedades como la catarata, la degeneración macular relacionada con la edad y la demencia de Alzheimer.

Tratamiento de la Leucemia

El imatinib, un agente terapéutico ampliamente utilizado para tratar la leucemia, inhibe específicamente las tirosina quinasas. Aunque estructuralmente caracterizado principalmente como su sal de piperazin-1-io, los compuestos con características similares pueden tener implicaciones en la terapia del cáncer .

Agentes Antimicrobianos

Se han sintetizado y evaluado nuevos derivados que contienen el núcleo de pirimidina por sus propiedades antimicrobianas. Estos compuestos podrían servir potencialmente como agentes novedosos contra infecciones bacterianas y fúngicas .

Sistemas Heterocíclicos

La condensación de α-aminoácidos con compuestos β-dicarbonílicos es un método común para la síntesis de pirimidina. En este contexto, la l-arginina, un versátil bloque de construcción, contribuye a la creación de sistemas heterocíclicos como las pirimidinas .

Caracterización Estructural

Los derivados tetrazolílicos de pirimidina, incluidos aquellos con varios grupos de enlace, se han sintetizado y caracterizado estructuralmente mediante espectroscopia de RMN y análisis de difracción de rayos X. Estos estudios contribuyen a nuestra comprensión de los compuestos basados en pirimidina .

Mecanismo De Acción

The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . Piperazine derivatives can exhibit a wide range of biological activities, including acting as antagonists for various receptors.

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME), would be influenced by its chemical structure. For instance, the presence of the piperazine ring could enhance its solubility, potentially improving its absorption and distribution .

Propiedades

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-12-10-13(2)18-15(17-12)23-14-4-5-21(11-14)16(22)20-8-6-19(3)7-9-20/h10,14H,4-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREDEAJBFLZRCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)

![6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2424879.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2424885.png)

![1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B2424886.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2424887.png)

![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)ethanone](/img/structure/B2424888.png)

![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2424889.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide](/img/structure/B2424891.png)

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)